Neocarzinostatin chromophore B
CAS No.: 79633-17-3
Cat. No.: VC20612415
Molecular Formula: C34H35NO11
Molecular Weight: 633.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79633-17-3 |
|---|---|
| Molecular Formula | C34H35NO11 |
| Molecular Weight | 633.6 g/mol |
| IUPAC Name | [(9E)-4-(1,2-dihydroxyethyl)-11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+ |
| Standard InChI Key | NOCBHMFHYJQNBK-AERZKKPOSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)OC\2C(C=C3/C2=C\C#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O |
Introduction
Chemical Identity and Physicochemical Properties
Neocarzinostatin chromophore B (CAS: 81604-85-5) is a low-molecular-weight enediyne compound with the molecular formula and a molecular weight of 659.636 g/mol . Its density is 1.54 g/cm³, and it exhibits a boiling point of 922.5°C at 760 mmHg . The chromophore’s instability under ambient conditions necessitates stabilization by its apoprotein counterpart in the native neocarzinostatin complex . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 659.636 g/mol |
| Density | 1.54 g/cm³ |
| Boiling Point | 922.5°C (760 mmHg) |
| Flash Point | 511.7°C |
| LogP | 1.778 |
| Polar Surface Area | 174.77 Ų |
The chromophore’s lipophilicity (LogP = 1.778) facilitates membrane permeability, while its polar surface area suggests moderate solubility in aqueous environments .
Mechanism of DNA Damage
Neocarzinostatin chromophore B exerts its cytotoxic effects via a radical-mediated DNA cleavage mechanism :
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Intercalation: The chromophore intercalates into DNA, preferentially binding thymidylate-rich regions.
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Thiol Activation: Cellular thiols (e.g., glutathione) reduce the chromophore, generating a transient biradical species.
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Hydrogen Abstraction: The biradical abstracts a hydrogen atom from the C5′ position of deoxyribose, forming a carbon-centered radical on DNA .
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Strand Scission: Reaction with molecular oxygen produces a peroxyl radical, culminating in strand breaks with 5′-aldehyde termini .
Notably, the chromophore can form covalent adducts with DNA in oxygen-deprived environments, complicating repair mechanisms .
Biological Activity and Therapeutic Implications
While the apoprotein of neocarzinostatin stabilizes the chromophore, proteolytic activity previously attributed to NCS was debunked as an artifact of contaminating enzymes . Recombinant NCS lacking impurities showed no intrinsic protease activity, underscoring the chromophore’s role as the sole therapeutic agent .
Antitumor Efficacy
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Sequence Specificity: Cleavage occurs predominantly at 5′-T-A-3′ and 5′-A-T-3′ sequences, with minor activity at 5′-G-C-3′ sites .
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Radiosensitization: The chromophore synergizes with ionizing radiation by enhancing oxidative DNA damage, a property exploited in combination therapies .
Synthetic Approaches and Structural Analogues
Total synthesis of neocarzinostatin chromophore B remains a formidable challenge due to its labile enediyne core. Key milestones include:
Naphthalenecarboxylate Synthesis
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Friedel-Crafts Acylation: A regioselective acylation of 1,5-dimethoxynaphthalene yielded the carboxylate precursor .
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Boron Trichloride Demethylation: Selective demethylation at C2 enabled introduction of the hydroxyl group .
Enediyne Construction
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Bergman Cyclization: Thermolysis of enediynes generated the reactive biradical intermediate, mimicking the chromophore’s DNA-cleaving activity .
Clinical Applications and Limitations
Neocarzinostatin chromophore B’s clinical use is limited by:
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Systemic Toxicity: Nonspecific radical generation damages healthy tissues.
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Instability: Rapid degradation in serum necessitates continuous infusion protocols.
Efforts to engineer prodrugs or nanoparticle-encapsulated formulations aim to mitigate these issues.
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